2-(biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is a complex organic compound that features a biphenyl group and a fluorene moiety linked by an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE typically involves the reaction of 4-biphenylamine with 2-bromo-9H-fluorene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium tert-butoxide and a ligand like 1,1’-bis(diphenylphosphino)ferrocene (DPPF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and fluorene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl and fluorene groups can interact with hydrophobic pockets in proteins, influencing their activity and function. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminofluorene: A structurally related compound with known carcinogenic properties.
N-(9H-FLUOREN-9-YL)-2-[(5-(1-PHENOXYETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETAMIDE: Another compound with a fluorene moiety, used in different research applications.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is unique due to its combination of biphenyl and fluorene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and molecular research.
Properties
Molecular Formula |
C27H21NO |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H21NO/c29-27(16-19-10-12-21(13-11-19)20-6-2-1-3-7-20)28-24-14-15-26-23(18-24)17-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2,(H,28,29) |
InChI Key |
OAWSOFXKFNVKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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